REDD1 inducer - 181373-35-3

REDD1 inducer

Catalog Number: EVT-255108
CAS Number: 181373-35-3
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibitor of Gene Expression Mediated by the Influenza Virus NS1 Protein and that Protect Cells from Virus-Induced Cell Death; High Quality Biochemicals for Research Uses
Source and Classification

REDD1 is classified as a stress-responsive protein that is induced by various cellular stressors such as hypoxia, DNA damage, and nutrient deprivation. It is encoded by the DDIT4 gene and is highly conserved across species, indicating its fundamental biological importance. The protein's expression can be influenced by factors such as exercise, inflammation, and metabolic imbalances .

Synthesis Analysis

The synthesis of REDD1 can be triggered by multiple pathways, particularly under conditions of cellular stress. The primary mechanism involves the activation of transcription factors such as activating transcription factor 4 (ATF4) via the PERK-eIF2α axis during endoplasmic reticulum stress or amino acid deprivation .

Technical Details:

  • Induction Mechanisms: REDD1 expression is rapidly induced by stressors like hypoxia and glucose deprivation. For example, fasting or nutrient deficiency leads to an increase in the AMP/ATP ratio, activating AMP-activated protein kinase (AMPK), which subsequently enhances REDD1 expression through p53 stabilization .
  • Experimental Methods: Techniques such as quantitative reverse transcription polymerase chain reaction (RT-PCR) are commonly used to measure REDD1 mRNA levels in various cell types under different experimental conditions .
Molecular Structure Analysis

The molecular structure of REDD1 has been characterized through crystallography studies. The protein comprises two alpha helices and four beta sheets, with specific amino acid sequences that are crucial for its function.

Key Structural Features:

  • Amino Acids: The C-terminal region contains critical residues such as Lys219 and Lys220, which are essential for binding to IκBα and mediating NF-κB activation .
  • Stability: REDD1 stability is regulated by proteasomal degradation pathways, highlighting its dynamic role in cellular responses to stress .
Chemical Reactions Analysis

REDD1 participates in several biochemical pathways primarily through its interaction with mTORC1 and NF-κB signaling pathways.

Relevant Reactions:

  • Inhibition of mTORC1: REDD1 acts as an inhibitor of mTORC1 signaling; this inhibition occurs under conditions of nutrient deprivation or stress, leading to decreased protein synthesis .
  • NF-κB Activation: By sequestering IκBα from the NF-κB/IκBα complex, REDD1 can promote pro-inflammatory cytokine expression, which is particularly relevant in obesity and metabolic dysfunction contexts .
Mechanism of Action

The mechanism of action of REDD1 involves its dual role as an inhibitor of mTORC1 and an activator of NF-κB signaling.

Detailed Mechanism:

  • mTORC1 Inhibition: Under stress conditions, REDD1 inhibits mTORC1 activity, resulting in reduced protein synthesis and cell growth. This action helps cells conserve resources during times of stress .
  • NF-κB Pathway Activation: In contrast to its role in inhibiting growth pathways, REDD1 can activate NF-κB signaling by dissociating IκBα from NF-κB complexes. This activation leads to increased expression of genes involved in inflammation and cell survival under stress .
Physical and Chemical Properties Analysis

REDD1 exhibits several physical and chemical properties that are significant for its functional roles.

Properties:

  • Molecular Weight: The molecular weight of the REDD1 protein is approximately 30 kDa.
  • Solubility: It is soluble in aqueous solutions under physiological conditions but may aggregate under certain stress conditions.
  • Stability: The protein's stability can be affected by post-translational modifications such as phosphorylation and ubiquitination .
Applications

REDD1 has significant implications in various scientific fields due to its role in regulating cellular responses to stress.

Scientific Applications:

  • Cancer Research: Given its influence on cell survival and proliferation, REDD1 is being studied as a potential therapeutic target for cancer treatments. Its overexpression has been linked to drug resistance in certain cancers .
  • Metabolic Disorders: Research indicates that targeting the REDD1 pathway may provide therapeutic avenues for treating obesity-related metabolic dysfunctions by modulating inflammatory responses .
  • Exercise Physiology: Studies have shown that acute exercise induces REDD1 expression, suggesting its role in adapting muscle metabolism during physical activity .
Molecular Mechanisms of REDD1 Induction

Transcriptional Regulation Pathways

REDD1 (Regulated in Development and DNA Damage Response 1), also termed DDIT4 or RTP801, functions as a critical stress-sensing hub. Its transcriptional induction occurs through several well-defined pathways, enabling rapid cellular adaptation to environmental challenges.

Hypoxia-Inducible Factor 1 (HIF-1)-Dependent Activation

Under hypoxic conditions, HIF-1α stabilization triggers its binding to hypoxia-response elements (HREs) in the REDD1 promoter. This pathway is evolutionarily conserved and mediates REDD1 upregulation in diverse cell types, including adipocytes, neurons, and cancer cells. Insulin paradoxically activates REDD1 transcription via HIF-1 in adipocytes, independent of oxygen levels. This occurs through phosphoinositide 3-kinase (PI3K)/mTOR-dependent signaling, which stabilizes HIF-1α even under normoxia [2] [6]. Chemical HIF-1 stabilizers (e.g., cobalt chloride) mimic this effect, while HIF-1 inhibitors (e.g., echinomycin) abolish insulin- or hypoxia-induced REDD1 expression [2] [6].

Glucocorticoid Receptor-Mediated Upregulation

Glucocorticoids (GCs), such as dexamethasone and cortisol, induce REDD1 transcription via direct binding of activated glucocorticoid receptors (GRs) to glucocorticoid response elements (GREs) in the REDD1 promoter. This mechanism underpins REDD1’s role in GC-mediated muscle atrophy and metabolic stress responses. Testosterone counteracts this pathway by antagonizing GR binding, highlighting the hormonal balance regulating REDD1 [1] [4]. In macrophages and adipose tissue, GR-driven REDD1 amplifies inflammatory cascades during endotoxemia by augmenting NF-κB activity and NLRP3 inflammasome assembly [4].

Stress-Responsive Transcription Factors (ATF4, p53, NF-κB)

REDD1 induction integrates inputs from multiple stress-responsive transcription factors:

  • ATF4: Activated by endoplasmic reticulum (ER) stress or amino acid deprivation, ATF4 binds amino acid response elements (AAREs), driving REDD1 expression during metabolic stress [1] [8].
  • p53/p63: DNA-damaging agents (e.g., cisplatin, UV radiation) activate p53 family members, which directly transactivate REDD1 to inhibit mTORC1 and facilitate DNA repair [1] [8].
  • AP-1/NF-κB: Oxidative stress (H₂O₂, arsenite) induces c-Jun/AP-1 binding to the REDD1 promoter, independent of Nrf2. Conversely, lipopolysaccharide (LPS) activates REDD1 via CREB rather than NF-κB, despite the presence of NF-κB binding motifs [3] [5].

Table 1: Transcription Factors Regulating REDD1 Expression

Transcription FactorPrimary StimuliBinding SiteKey Functional Outcomes
HIF-1αHypoxia, InsulinHypoxia-Response Element (HRE)Metabolic adaptation, angiogenesis
Glucocorticoid ReceptorDexamethasone, CortisolGlucocorticoid Response Element (GRE)Muscle atrophy, inflammation
ATF4ER stress, Amino acid deprivationAmino Acid Response Element (AARE)Autophagy, metabolic reprogramming
p53/p63DNA damage, Chemotherapeuticsp53-Responsive ElementCell cycle arrest, DNA repair
AP-1Oxidative stress (H₂O₂, t-BHP)AP-1 binding siteAntioxidant defense, hepatoprotection

Post-Transcriptional and Translational Modulations

Beyond transcription, REDD1 expression is finely tuned by mechanisms affecting mRNA stability, translation efficiency, and protein degradation.

microRNA-Dependent Regulation

microRNAs contribute to REDD1’s dynamic expression profile. miR-221 directly targets the REDD1 3’-untranslated region (UTR), reducing its mRNA stability. Under stress conditions (e.g., oxidative stress or hypoxia), miR-221 downregulation relieves this repression, enabling REDD1 accumulation. This mechanism is critical in cancer cells, where miR-221 loss correlates with elevated REDD1 and mTORC1 inhibition [1].

ER Stress-Induced PERK/eIF2α Signaling

Unfolded protein response (UPR) sensors, particularly PERK, phosphorylate eIF2α during ER stress. This attenuates global translation while selectively promoting ATF4 synthesis, which in turn drives REDD1 transcription. Additionally, PERK activation enhances REDD1 mRNA translation, creating a feed-forward loop that amplifies mTORC1 inhibition to alleviate ER burden [2] [3]. Chemical ER stressors (e.g., tunicamycin, thapsigargin) robustly induce REDD1 via this pathway.

Fyn/ERK/S6 Kinase Cascade in Aβ-Induced Translation

In neuronal systems, amyloid-β (Aβ) peptides promote REDD1 translation rather than transcription. Aβ activates the Fyn tyrosine kinase, triggering a downstream cascade involving ERK and S6 kinase. Pharmacological inhibition of Fyn (PP1), ERK (U0126), or S6 kinase (SL0101-1) abolishes Aβ-induced REDD1 upregulation. This pathway requires metabotropic glutamate receptor 5 (mGluR5), as MPEP (mGluR5 antagonist) blocks REDD1 induction. Anisomycin (translation inhibitor), but not actinomycin D (transcription inhibitor), suppresses Aβ-driven REDD1 synthesis, confirming translational control [7] [9].

Table 2: Post-Transcriptional Mechanisms Regulating REDD1

Regulatory MechanismKey EffectorsActivating StimuliFunctional Impact
microRNA repressionmiR-221 (direct targeting)Oxidative stress, HypoxiaDynamic stress adaptation, mTORC1 tuning
PERK/eIF2α signalingATF4 synthesis, eIF2α phosphorylationER stressors (tunicamycin)UPR amplification, proteostasis
Fyn/ERK/S6 kinase cascadeFyn → ERK → S6K activationAmyloid-β peptidesSynaptic dysfunction, neuronal mTORC1 inhibition
mTORC1-mediated stabilityProteasomal degradationRapamycin, PP242Feedback control of REDD1 abundance

mTORC1-Dependent Control of REDD1 Stability

REDD1 protein turnover is regulated by mTORC1 activity. REDD1 has an extremely short half-life (5–20 minutes) due to proteasomal degradation. Active mTORC1 stabilizes REDD1, while mTORC1 inhibitors (e.g., rapamycin, PP242) accelerate its degradation. This creates a negative feedback loop: REDD1 inhibits mTORC1, but mTORC1 inhibition reduces REDD1 levels, limiting the duration of mTORC1 suppression. Proteasome inhibitors (MG-132) reverse rapamycin-induced REDD1 loss, confirming ubiquitin-mediated degradation, though Cul4a-DDB1 and HUWE1 ubiquitin ligases are not involved [8].

Table 3: Experimentally Characterized REDD1 Inducers

Inducer CategoryRepresentative CompoundsPrimary Mechanism of Action
HIF-1 stabilizersCobalt chloride, Dimethyloxallyl glycineHIF-1α stabilization under normoxia
GlucocorticoidsDexamethasone, CortisolGR-dependent transcriptional activation
DNA-damaging agentsCisplatin, Etoposidep53/p63 activation
ER stressorsTunicamycin, ThapsigarginPERK/eIF2α/ATF4 axis activation
Oxidative inducersHydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP)AP-1 transactivation
mTORC1 inhibitorsRapamycin, PP242Indirect via REDD1 stabilization feedback
Amyloid-β peptidesSynthetic Aβ42 oligomersFyn/ERK/S6 kinase translational activation

Concluding Remarks

REDD1 induction represents a nexus for cellular stress integration, coordinating transcriptional, translational, and post-translational responses. Its regulators—ranging from hypoxia and hormones to proteotoxic and oxidative insults—highlight its role as a metabolic and homeostatic sentinel. Understanding these mechanisms provides a foundation for targeting REDD1 in pathologies like neurodegeneration, metabolic disorders, and cancer. Future research should delineate cell-type-specific regulatory hierarchies and explore context-dependent interactions between induction pathways.

Properties

CAS Number

181373-35-3

Product Name

REDD1 inducer

IUPAC Name

6-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27)

InChI Key

MBIOYMJZOCQPAE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O

Synonyms

REDD1 inducer; 6-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O

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